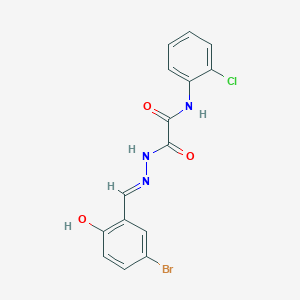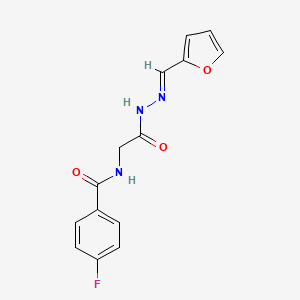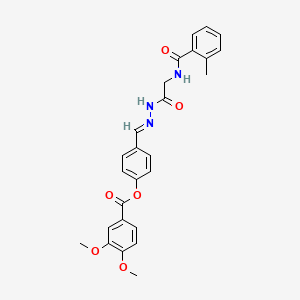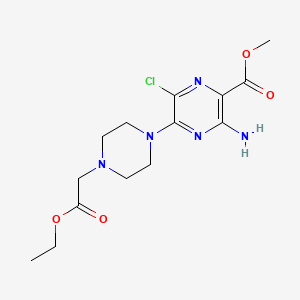
2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺是一种复杂的有机化合物,其结构独特,包含一个溴代羟基苄叉基、一个肼基键和一个氯苯基取代的氧代乙酰胺部分。
准备方法
合成路线和反应条件
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺的合成通常涉及一个多步骤过程:
苄叉基腙中间体的形成: 第一步涉及 5-溴-2-羟基苯甲醛与水合肼的缩合反应,形成苄叉基腙中间体。该反应通常在乙醇中回流条件下进行。
酰化反应: 然后将苄叉基腙中间体与 2-氯苯基异氰酸酯在三乙胺等碱的存在下反应。该步骤导致生成最终产物 2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用自动化反应器、精确控制反应条件以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺可以发生多种化学反应,包括:
氧化: 羟基在强氧化条件下可以被氧化为酮或羧酸。
还原: 腙键可以被还原以形成相应的肼衍生物。
取代: 溴原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原: 硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄)。
取代: 极性溶剂中的叠氮化钠 (NaN₃) 或硫脲等亲核试剂。
主要产物
氧化: 形成 5-溴-2-羟基苯甲酸或 5-溴-2-羟基苯基苯酮。
还原: 形成 2-(2-(5-溴-2-羟基苄基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺。
取代: 形成 2-(2-(5-取代-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建块。其独特的结构允许各种官能团修饰,使其成为有机合成中通用的中间体。
生物学
在生物学研究中,该化合物的衍生物可能表现出有趣的生物活性,如抗菌、抗真菌或抗癌活性。对其生物活性的研究可能导致新治疗剂的开发。
医学
在药物化学领域,可以探索该化合物作为药物候选者的潜力。其结构特征表明它可以与生物靶标(如酶或受体)相互作用,使其成为药物开发的候选者。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,如聚合物或涂料。其发生各种化学反应的能力使其成为生产特种化学品的宝贵中间体。
作用机制
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺的作用机制取决于其具体的应用。例如,如果用作抗菌剂,它可能会通过与细菌酶相互作用或破坏细胞膜完整性来抑制细菌生长。如果作为抗癌剂探索,它可能会通过靶向特定信号通路来诱导癌细胞凋亡。
相似化合物的比较
类似化合物
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-苯基-2-氧代乙酰胺: 结构相似,但缺少氯苯基基团。
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-甲基苯基)-2-氧代乙酰胺: 结构相似,用甲基代替氯。
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-硝基苯基)-2-氧代乙酰胺: 结构相似,用硝基代替氯。
独特性
2-(2-(5-溴-2-羟基苄叉基)肼基)-N-(2-氯苯基)-2-氧代乙酰胺中同时存在溴和氯原子,使其与类似物相比独一无二。这些卤素原子可以显著影响化合物的反应性和生物活性,可能增强其在各种应用中的有效性。
属性
CAS 编号 |
351443-47-5 |
|---|---|
分子式 |
C15H11BrClN3O3 |
分子量 |
396.62 g/mol |
IUPAC 名称 |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrClN3O3/c16-10-5-6-13(21)9(7-10)8-18-20-15(23)14(22)19-12-4-2-1-3-11(12)17/h1-8,21H,(H,19,22)(H,20,23)/b18-8+ |
InChI 键 |
LXXSKDUQVSJWLT-QGMBQPNBSA-N |
手性 SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013679.png)




![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)

![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)

